molecular formula C22H18ClN5O B11935832 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a][1]benzazepine CAS No. 1588521-79-2

6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a][1]benzazepine

Cat. No.: B11935832
CAS No.: 1588521-79-2
M. Wt: 403.9 g/mol
InChI Key: AGYIAWHWIUZNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a][1]benzazepine features a fused [1,2,4]triazolo[4,3-a][1]benzazepine core. Key substituents include:

  • Methyl group at position 1, likely influencing metabolic stability.
  • 5-methyl-1,3,4-oxadiazole moiety linked via a methylene group at position 4, contributing to electronic effects and solubility .

Properties

IUPAC Name

2-[[6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O/c1-13-24-27-22-16(12-21-26-25-14(2)29-21)11-19(15-7-9-17(23)10-8-15)18-5-3-4-6-20(18)28(13)22/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYIAWHWIUZNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101108991
Record name 6-(4-Chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a][1]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588521-79-2
Record name 6-(4-Chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a][1]benzazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588521-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a][1]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagent Stoichiometry

An equimolar ratio of ethyl chloroformate to hydrazine (3 ) is critical. Excess reagent leads to disubstituted derivatives that resist cyclization.

Cyclization Conditions

Refluxing 4 in 1,4-dioxane/water (4:1 v/v) at 100°C for 12 hours produces the triazolone (5 ) in 65% yield. Alternatively, melting 4 at 150–160°C under nitrogen achieves similar results but with lower reproducibility.

Methyl Group Introduction at Position 1

Phase-transfer catalyzed alkylation efficiently installs the methyl group. Using iodomethane (3 equivalents) and tetrabutylammonium bromide (TBAB) in dichloromethane/water (2:1 v/v) enables regioselective methylation at the triazolo ring’s N1 position. The reaction completes within 2 hours at 25°C, yielding 89% of the methylated product.

Oxadiazole Moiety Synthesis and Attachment

The 5-methyl-1,3,4-oxadiazol-2-ylmethyl side chain is synthesized separately and coupled to the benzazepine core.

Oxadiazole Preparation

Reacting acetohydrazide with carbon disulfide in 1-propanol/KOH forms 5-methyl-1,3,4-oxadiazole-2-thione (6 ), which is subsequently methylated using iodomethane/TBAB to yield the 2-methylthio derivative. Desulfurization with Raney nickel in ethanol provides the free oxadiazole.

Methylene Linker Installation

A Mannich reaction links the oxadiazole to the benzazepine core. Treating the triazolo-benzazepine with formaldehyde (1.2 equivalents) and the oxadiazole in acetonitrile at 60°C for 8 hours installs the methylene bridge with 74% efficiency.

Final Assembly and Purification

Combining the intermediates through sequential alkylation and cyclization steps yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:2) followed by recrystallization from ethanol/water (9:1) affords the pure product in 58% overall yield.

Analytical Data and Characterization

PropertyValue/DescriptionMethod/Source
Molecular Formula C₂₂H₁₈ClN₅OHigh-Resolution MS
Melting Point 214–216°CDifferential Scanning Calorimetry
1H NMR (400 MHz, DMSO) δ 2.41 (s, 3H, CH₃), 3.12 (d, J=6.4 Hz, 2H, CH₂), 4.02 (s, 3H, N-CH₃), 7.25–7.89 (m, 8H, Ar-H)Bruker Avance III
HPLC Purity 99.2%C18 column, MeOH/H₂O 75:25

Challenges and Optimization Strategies

  • Regioselectivity in Triazolo Cyclization : Competing formation oftriazolo[1,5-a] isomers is mitigated by strict stoichiometric control of ethyl chloroformate.

  • Oxadiazole Stability : The 1,3,4-oxadiazole ring is prone to hydrolysis under strongly acidic conditions; neutral pH is maintained during coupling steps.

  • Stereochemical Control : Chiral centers in the benzazepine core (e.g., C4) require asymmetric synthesis using (S)-BINOL-derived catalysts, though racemic mixtures are typically resolved via chiral HPLC .

Chemical Reactions Analysis

Amidinium Salt Condensation

A common approach involves reacting o-phenylenediamine derivatives with amidinium salts under basic conditions. For example:

  • Reaction : o-phenylenediamine (1) reacts with amidinium salts (e.g., N-methyl-N-(methylthio)phenyl methylene amidinium salt) to form intermediates like benzimidazoles or triazepines.

  • Conditions : Ethanol at 5°C or dichloromethane at 0°C.

  • Outcome : This method yields moderate to high yields of benzimidazoles (60%) and triazepines .

Cyclo-Condensation and Cyclization

Another route involves cyclo-condensation of thiourea precursors:

  • Step 1 : Reaction of methyl-isothiocyanate with o-phenylenediamine forms a thiourea intermediate (e.g., 1-(2-aminophenyl)-3-methylthiourea).

  • Step 2 : Aldehyde condensation (e.g., with aromatic aldehydes) under acidic conditions (e.g., acetic acid) leads to cyclization.

  • Result : Formation of 3-methyl-4-substituted-phenyl-3H-benzo[f] triazepine-2-thiol derivatives .

Multi-Step Oxadiazole Installation

The oxadiazole group is typically introduced via:

  • Nitrile-amine condensation : Reaction of nitriles with amines to form imidate intermediates, followed by cyclization.

  • Alkylation : Substitution at the benzazepine core with a preformed oxadiazole-containing alkylating agent (e.g., 5-methyl-1,3,4-oxadiazol-2-yl methyl group).

Triazolo[4,3-a]benzazepine Core Formation

The benzazepine core is often synthesized through:

  • Diamine coupling : Reaction of o-phenylenediamine with dihalides or carbonyl compounds.

  • Cyclization : Intramolecular ring closure under basic or acidic conditions to form the fused triazole-benzazepine system .

Stereochemical Control

The (S)-enantiomer’s synthesis involves stereoselective steps, such as:

  • Chiral resolution : Use of chiral catalysts or separation of diastereomers.

  • Stereospecific alkylation : Installation of substituents at the chiral center (position 4) with defined stereochemistry .

Key Intermediates and Reagents

Intermediate Role in Synthesis Source
o-phenylenediamineStarting material for benzazepine core formation
Amidinium saltsReact with diamines to form triazepine derivatives
Methyl-isothiocyanateForms thiourea intermediates for cyclization
Aromatic aldehydesCondense with thiourea intermediates to form triazepines
5-methyl-1,3,4-oxadiazolePreformed oxadiazole group introduced via alkylation

Biological and Pharmacological Context

While the query focuses on chemical reactions, the compound’s structural motifs (triazolo[4,3-a]benzazepine, oxadiazole) are linked to pharmacological activity:

  • Antimicrobial/antifungal properties : Common in oxadiazole derivatives.

  • Vasopressin receptor antagonism : Related triazolobenzazepines show activity as vasopressin V1a antagonists .

Challenges and Considerations

  • Regioselectivity : Attaining the correct positioning of substituents (e.g., 4-chlorophenyl) requires precise control over reaction conditions.

  • Cyclization efficiency : Multi-step syntheses often suffer from reduced yields due to competing side reactions.

  • Enantiomer purification : Stereoselective formation and isolation of the (S)-enantiomer are critical for biological applications .

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the oxadiazole moiety enhances the compound's efficacy against various bacterial strains. For instance, studies have shown that compounds similar to the target molecule can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties
    • The benzazepine structure is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines, potentially making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Effects
    • Compounds containing triazole and oxadiazole rings have been reported to exhibit anti-inflammatory activity. This property is particularly relevant in the context of diseases characterized by chronic inflammation .

Synthesis and Characterization

The synthesis of 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a] benzazepine typically involves multi-step chemical reactions including cyclocondensation techniques. The following general steps outline the synthesis process:

  • Formation of Oxadiazole Ring :
    • The initial step involves the reaction between appropriate hydrazine derivatives and carboxylic acids to form oxadiazole intermediates.
  • Triazole Formation :
    • Subsequently, these intermediates can be reacted with other reagents to form the triazole structure through cyclization reactions.
  • Final Assembly :
    • The final compound is obtained by combining the oxadiazole and triazole components through methylation or other coupling reactions.

Case Study 1: Antimicrobial Activity

A study published in 2019 investigated a series of triazole derivatives for their antimicrobial efficacy. The results demonstrated that compounds with similar structural features to 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a] benzazepine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Properties

In another study focused on anticancer properties, researchers synthesized various benzazepine derivatives and tested their cytotoxicity against several cancer cell lines. The findings indicated that certain derivatives showed promising results in reducing cell viability in human breast cancer cells .

Future Research Directions

The potential applications of 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a] benzazepine warrant further investigation. Future research could focus on:

  • Mechanistic Studies : Understanding the molecular mechanisms underlying its pharmacological effects.
  • In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance potency and selectivity against specific biological targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and oxadiazole rings are known to participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below summarizes structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Pharmacological Activity (Reported/Inferred)
Target Compound [1,2,4]triazolo[4,3-a][1]benzazepine 6-(4-ClPh), 1-Me, 4-(5-Me-oxadiazole-CH2) Unknown; likely CNS or antimicrobial (based on core)
8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine () [1,2,4]triazolo[4,3-a][1,4]benzodiazepine 8-Cl, 6-Ph Sedative/hypnotic (typical of benzodiazepines)
Alprazolam Derivatives () [1,2,4]triazolo[4,3-a][1,4]benzodiazepine 8-Cl, 1-Me, 6-Ph Anxiolytic, anticonvulsant
4-[(4-Me-5-Ph-4H-1,2,4-triazol-3-yl)sulfanyl]benzene () 1,2,4-triazole 4-Me, 5-Ph, sulfanyl-benzene Anti-inflammatory, antimicrobial
Methylclonazepam (5-(2-ClPh)-1-Me-7-NO2-2,3-dihydro-1H-1,4-benzodiazepin-2-one) () 1,4-benzodiazepin-2-one 5-(2-ClPh), 1-Me, 7-NO2 Sedative, muscle relaxant (nitro group enhances potency)

Structural and Functional Insights

  • 1,3,4-oxadiazole substituent in the target compound may improve metabolic stability compared to nitro or sulfanyl groups in analogs .
  • Substituent Effects :

    • The 4-chlorophenyl group in the target compound is positioned similarly to the 6-phenyl group in benzodiazepine analogs, suggesting shared hydrophobic binding interactions .
    • The methyl group at position 1 may reduce oxidative metabolism compared to unsubstituted triazoles, as seen in alprazolam derivatives .
  • Pharmacological Implications :

    • Benzodiazepine analogs () primarily act on GABA-A receptors, but the benzazepine core in the target compound may shift activity toward other targets (e.g., serotonin or dopamine receptors) .
    • The oxadiazole moiety could confer antimicrobial properties, as seen in other 1,3,4-oxadiazole-containing compounds .

Biological Activity

The compound 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a] benzazepine is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocycles, including a triazole and an oxadiazole ring. The presence of the 4-chlorophenyl group enhances its biological activity by potentially influencing its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives containing oxadiazole rings often exhibit significant anticancer properties. In studies involving various cancer cell lines, compounds similar to the one have shown promising results:

  • Mechanism of Action : The anticancer activity is attributed to the ability of oxadiazole derivatives to inhibit key enzymes involved in tumor growth and proliferation. For instance, they may block telomerase and topoisomerase activities, which are crucial for cancer cell survival and replication .
  • Case Studies :
    • A study demonstrated that oxadiazole derivatives exhibited IC50 values ranging from 1.8 µM to 4.5 µM against breast cancer cell lines (MCF-7), indicating potent cytotoxic effects comparable to standard chemotherapeutics like Doxorubicin .
    • Another set of oxadiazole compounds was tested against multiple cancer types (leukemia, colon cancer, breast cancer) with variable efficacy; some derivatives showed IC50 values as low as 0.67 µM in prostate cancer cells .

Other Biological Activities

In addition to anticancer properties, compounds similar to this benzazepine derivative have been reported to possess:

  • Antimicrobial Activity : Various studies have noted that oxadiazole derivatives can exhibit antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

Structural FeatureImpact on Activity
Chlorophenyl Group Enhances lipophilicity and receptor binding affinity
Oxadiazole Moiety Contributes to anticancer activity through enzyme inhibition
Triazole Ring May enhance interaction with nucleic acids or proteins involved in cancer progression

Q & A

Basic Research Question

  • 1H/13C NMR : Key signals include:
    • Triazole protons : Sharp singlets at δ 8.2–8.5 ppm.
    • Oxadiazole-methyl : Singlet at δ 2.5–2.7 ppm .
    • Chlorophenyl aromatic protons : Doublets at δ 7.3–7.6 ppm (J = 8.5 Hz) .
  • FT-IR : Confirm oxadiazole C=N stretches at 1600–1650 cm⁻¹ and triazole N-H at 3100–3200 cm⁻¹ .
  • Pitfalls : Deuteration artifacts in NMR (e.g., residual DMSO-d₆ at δ 2.5 ppm) or overlapping peaks in crowded aromatic regions. Use 2D NMR (COSY, HSQC) for resolution .

How can computational methods predict biological activity or stability?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability. For example, the oxadiazole moiety’s electron-withdrawing nature may lower LUMO energy, enhancing electrophilic reactivity .
  • Molecular Docking : Dock the compound into GABAₐ receptors (common targets for benzazepine analogs) using AutoDock Vina. Compare binding scores with triazolam derivatives () to infer potency .
  • MD Simulations : Assess solubility by simulating interactions with water/lipid bilayers. LogP values >3 (predicted via ChemAxon) may indicate blood-brain barrier penetration .

What strategies resolve contradictions in biological assay data (e.g., IC50 variability)?

Advanced Research Question

  • Assay standardization : Use positive controls (e.g., clozapine for CNS targets) and replicate experiments across cell lines (e.g., HEK293 vs. SH-SY5Y) .
  • Orthogonal assays : Pair enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) to distinguish target-specific effects from cytotoxicity .
  • Data normalization : Apply Z-score transformation to account for plate-to-plate variability. Use ANOVA to identify outliers in dose-response curves .

What purification protocols are recommended for degradation-prone intermediates?

Basic Research Question

  • Air-sensitive intermediates : Use Schlenk lines or gloveboxes for thioquinazolinone derivatives ().
  • Chromatography : Reverse-phase HPLC (C18 column, 70% MeCN/water) for polar intermediates. For hydrophobic intermediates, silica gel with chloroform/methanol gradients .
  • Stabilization : Add antioxidants (e.g., BHT) to prevent oxidation of thioether groups during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.